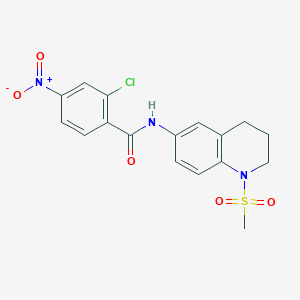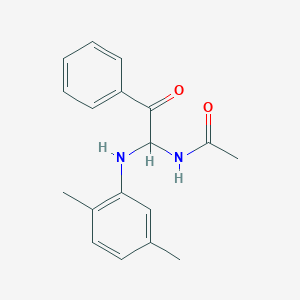
N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide” is a chemical compound that likely contains a fluorophenyl group, an ethylidene group, a methylbenzenesulfonohydrazide group. The exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Fluorophenyl groups can participate in various organic reactions, and sulfonohydrazide groups can act as nucleophiles or ligands .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound. These properties could be predicted using computational chemistry methods or determined experimentally .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide derivatives demonstrate significant antimicrobial and antifungal properties. In a study by Ghiya & Joshi (2016), a range of N′-substituted-4-methylbenzenesulfonohydrazide derivatives, synthesized in aqueous medium, showed promising results against various microbial and fungal strains. This indicates potential use in developing new antimicrobial agents (Ghiya & Joshi, 2016).
Nonlinear Optical Properties
Compounds similar to this compound exhibit noteworthy nonlinear optical properties, which are crucial in fields like photonics. Ahamed et al. (2018) reported on a compound with significant potential in the nonlinear electro-optic field, determined through structural and theoretical analyses, including third-order nonlinear optical properties evaluated using single-beam Z-scan technique (Ahamed et al., 2018).
Corrosion Inhibition
Sulfonohydrazide derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic media. Ichchou et al. (2019) demonstrated that certain sulfonohydrazide derivatives effectively inhibit corrosion in molar HCl, suggesting potential applications in industrial and engineering contexts (Ichchou et al., 2019).
Fluoride Ion Sensing
Certain acylhydrazone derivatives related to this compound have been identified as effective sensors for fluoride ions. Jose et al. (2018) synthesized derivatives and characterized them using spectroscopic methods, demonstrating their specific response towards fluoride ions, which could be instrumental in environmental and biological monitoring applications (Jose et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s worth noting that many bioactive aromatic compounds, including some indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting potential for developing new useful derivatives .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Action Environment
Environmental conditions can significantly impact the effectiveness of a compound, and understanding these influences is crucial for optimizing its use .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(4-fluorophenyl)-4-methylbenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-12-6-4-11(14)5-7-12/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPJBSOFSORYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
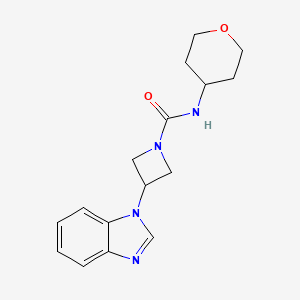
![2-[2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetyl]-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2851222.png)
![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline](/img/structure/B2851224.png)
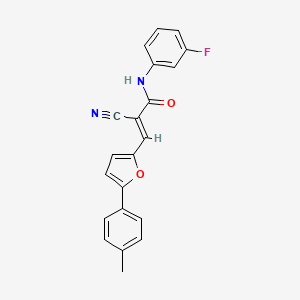
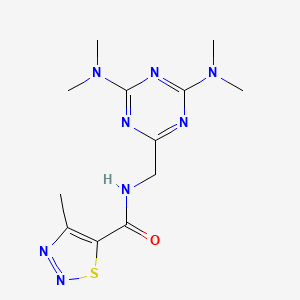
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2851228.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2851229.png)
![dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2851231.png)
![[5-(propan-2-yloxy)-1H-indol-3-yl]methanamine](/img/structure/B2851232.png)
![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid](/img/structure/B2851233.png)
![Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2851235.png)
